Superior Mutagenic Potency of Nitrosomethylurea (MNU) vs. ENU, MMS, and EMS
In a standardized Ames test, nitrosomethylurea (MNU) exhibited the highest mutagenic activity among four direct-acting alkylating agents [1]. Its potency, measured in revertants per nmol, was four times greater than that of its ethyl analog ENU (4.4 vs. 1.1 revertants/nmol) and seven times greater than that of the SN2 agent MMS (0.63 revertants/nmol). This high potency is further corroborated by a transplacental mutation assay where MNU was the most active compound at comparable doses [2]. This data confirms MNU as a preferred reagent when a high-efficiency SN1 methylating agent is required.
| Evidence Dimension | Mutagenic Potency (Ames Test) |
|---|---|
| Target Compound Data | MNU: 4.4 revertants/nmol |
| Comparator Or Baseline | ENU: 1.1 revertants/nmol; MMS: 0.63 revertants/nmol; EMS: 0.16 revertants/nmol |
| Quantified Difference | MNU is 4.0x more potent than ENU and 7.0x more potent than MMS on a per-nmol basis. |
| Conditions | Salmonella typhimurium Ames test (without S9 activation) [1] |
Why This Matters
This data quantifies MNU's superior efficiency as an SN1 methylating agent, which is critical for experiments requiring high mutational loads or a robust positive control.
- [1] Donovan P, et al. Mutagenicity of N-ethyl-N-nitrosourea, N-methyl-N-nitrosourea, methyl methanesulfonate and ethyl methanesulfonate in the developing Syrian hamster fetus. Mutat Res. 2010;699(1-2):55-57. View Source
- [2] Donovan P, et al. Mutagenicity of N-ethyl-N-nitrosourea, N-methyl-N-nitrosourea, methyl methanesulfonate and ethyl methanesulfonate in the developing Syrian hamster fetus. Mutat Res. 2010;699(1-2):55-57. [Full text via ScienceDirect]. View Source
